molecular formula C10H18N4O2 B13273438 (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol

Cat. No.: B13273438
M. Wt: 226.28 g/mol
InChI Key: JIGFEWVTVOUDGL-YGPZHTELSA-N
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Description

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with an ethyl halide in the presence of a base to introduce the ethyl group.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-{ethyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino}pyrrolidin-3-ol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    (3R)-4-{ethyl[(5-methyl-1,3,4-triazol-2-yl)methyl]amino}pyrrolidin-3-ol: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness: : The presence of the oxadiazole ring in (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can translate to different biological activities and applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

(3R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol

InChI

InChI=1S/C10H18N4O2/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10/h8-9,11,15H,3-6H2,1-2H3/t8?,9-/m1/s1

InChI Key

JIGFEWVTVOUDGL-YGPZHTELSA-N

Isomeric SMILES

CCN(CC1=NN=C(O1)C)C2CNC[C@H]2O

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O

Origin of Product

United States

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